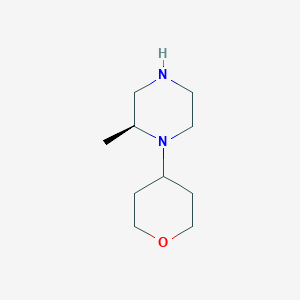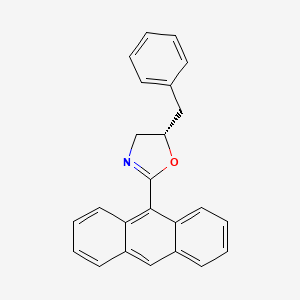
(S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole is a chiral compound that features an anthracene moiety and a benzyl group attached to a dihydrooxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Dihydrooxazole Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Anthracene Moiety: The anthracene group can be introduced via a Friedel-Crafts acylation reaction using anthracene and an acyl chloride.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The dihydrooxazole ring can be reduced to form the corresponding oxazoline.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
(S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole has several scientific research applications:
Organic Electronics: Due to its conjugated system, it can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photochemistry: The anthracene moiety makes it suitable for use in photochemical reactions and studies.
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Mécanisme D'action
The mechanism of action of (S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole depends on its application:
Organic Electronics: It functions as a charge carrier due to its conjugated system.
Photochemistry: It can undergo photoinduced electron transfer reactions.
Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-9-(2-Nitrovinyl)anthracene: Known for its antiproliferative effects in cancer cell lines.
9-Anthracenethiol: Used in the synthesis of various anthracene derivatives.
Uniqueness
(S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole is unique due to its chiral nature and the presence of both anthracene and benzyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C24H19NO |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
(5S)-2-anthracen-9-yl-5-benzyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H19NO/c1-2-8-17(9-3-1)14-20-16-25-24(26-20)23-21-12-6-4-10-18(21)15-19-11-5-7-13-22(19)23/h1-13,15,20H,14,16H2/t20-/m0/s1 |
Clé InChI |
RMZMIRPEQVKVCE-FQEVSTJZSA-N |
SMILES isomérique |
C1[C@@H](OC(=N1)C2=C3C=CC=CC3=CC4=CC=CC=C42)CC5=CC=CC=C5 |
SMILES canonique |
C1C(OC(=N1)C2=C3C=CC=CC3=CC4=CC=CC=C42)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


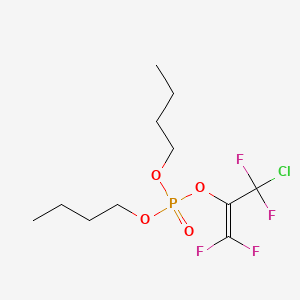
![3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene](/img/structure/B12836553.png)

![5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B12836562.png)
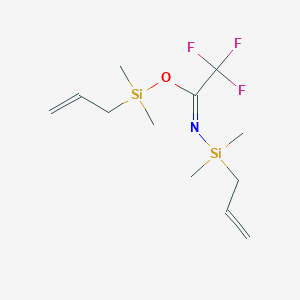


![(3Z,3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one](/img/structure/B12836569.png)


![N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride](/img/structure/B12836578.png)
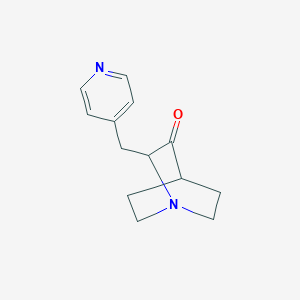
![2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid](/img/structure/B12836608.png)
